1-Ethyl-3-methylimidazolium chloride-d11

Catalog No.
S1498966
CAS No.
160203-52-1
M.F
C6H11ClN2
M. Wt
157.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium chloride-d11

CAS Number

160203-52-1

Product Name

1-Ethyl-3-methylimidazolium chloride-d11

IUPAC Name

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-1-ium chloride

Molecular Formula

C6H11ClN2

Molecular Weight

157.68 g/mol

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D;

InChI Key

BMQZYMYBQZGEEY-WQTMNAJCSA-M

SMILES

Array

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]

Isomeric SMILES

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-]

The exact mass of the compound 1-Ethyl-3-methylimidazolium chloride-d11 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-3-methylimidazolium chloride-d11 (CAS 160203-52-1) is a fully cation-deuterated ionic liquid featuring a >98 atom % D isotopic purity . With a melting point of 77-79 °C, it functions as both a primary analytical matrix and a fundamental synthetic building block for material characterization . In procurement contexts, this compound is primarily sourced to provide isotopic contrast in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the substitution of protium (1H) with deuterium (2H) on the imidazolium ring and alkyl chains is required to isolate specific molecular interactions or structural domains.

Substituting 1-ethyl-3-methylimidazolium chloride-d11 with unlabeled [EMIM]Cl or standard deuterated molecular solvents (e.g., DMSO-d6) compromises structural and mechanistic assays [1]. Standard molecular solvents disrupt the native hydrogen-bond network and nanostructure of the ionic liquid, rendering the study of neat ionic liquid behavior impossible [1]. Conversely, utilizing unlabeled [EMIM]Cl in advanced NMR (such as ROESY) results in overlapping inter- and intra-molecular Nuclear Overhauser Effect (NOE) signals, while in Small-Angle Neutron Scattering (SANS), the high incoherent scattering cross-section of hydrogen generates background noise that masks solute or polymer matrix scattering profiles [1].

Isolation of Intramolecular Distances via Intermolecular NOE Quenching

In neat ionic liquid structural studies, distinguishing between intra- and inter-molecular interactions is impossible with purely unlabeled compounds. Mixing [EMIM]Cl-d11 with unlabeled [EMIM]Cl at a 95:5 molar ratio ensures each unlabeled cation is surrounded by deuterated species, resulting in the complete quenching of intermolecular NOE cross-peaks[1]. This allows for the precise isolation and measurement of intramolecular distances (< 5 Å) without the addition of disruptive molecular solvents [1].

Evidence DimensionIntermolecular NOE cross-peak intensity
Target Compound Data0% relative intensity (complete quench) in 95:5 [EMIM]-d11:[EMIM]h11 mixture
Comparator Or BaselineUnlabeled [EMIM]Cl (100% relative intensity of overlapping intra/inter NOEs)
Quantified Difference100% reduction in intermolecular signal interference
ConditionsROESY NMR, neat liquid state, 400 MHz spectrometer

Enables researchers to accurately map the native nanostructure of ionic liquids by eliminating signal overlap, a critical requirement for electrolyte and solvent design.

Coherent Scattering Contrast for Small-Angle Neutron Scattering (SANS)

For structural elucidation of ionogels and dissolved polymers, [EMIM]Cl-d11 provides a distinct neutron scattering length density (SLD) compared to its protiated counterpart [1]. Because deuterium has a coherent scattering length of 6.67 fm versus hydrogen's -3.74 fm, utilizing the fully deuterated cation allows researchers to contrast-match the ionic liquid matrix with specific polymer networks [1]. This isotopic substitution suppresses the high incoherent background typical of hydrogenous ILs, enabling high-resolution scattering profiles of the solute [1].

Evidence DimensionCoherent neutron scattering length (isotope level)
Target Compound Data6.67 fm (Deuterium)
Comparator Or Baseline-3.74 fm (Hydrogen in unlabeled [EMIM]Cl)
Quantified Difference10.41 fm shift per substituted atom
ConditionsSmall-Angle Neutron Scattering (SANS) of polymer ionogels

Procurement of the d11 variant is mandatory for SANS studies where the background matrix must be rendered invisible to resolve nanoscale polymer or nanoparticle structures.

High-Yield Precursor Suitability for Custom Deuterated IL Libraries

Procuring [EMIM]Cl-d11 serves as a direct starting material for generating a library of application-specific deuterated ionic liquids[1]. Through standard anion exchange protocols using reagents like LiNTf2 or Amberlite IRN-78 resin,[EMIM]Cl-d11 is converted into target compounds such as [EMIM-d11][NTf2] or [EMIM-d11][OAc] [1]. This eliminates the need to perform multi-step de novo syntheses of deuterated imidazolium rings for every required anion variant[1].

Evidence DimensionSynthetic pathway complexity
Target Compound DataSingle-step anion exchange from [EMIM]Cl-d11
Comparator Or BaselineMulti-step de novo synthesis from deuterated precursors
Quantified DifferenceReduction of synthesis steps from ≥3 to 1
ConditionsAnion exchange via lithium salts or hydroxide resin treatment

Reduces laboratory labor and procurement costs by allowing a single deuterated chloride master batch to supply various custom deuterated IL electrolytes.

Neat Ionic Liquid Structural Elucidation via NMR

[EMIM]Cl-d11 is specifically utilized as a bulk matrix diluent (e.g., at 95 mol%) for unlabeled [EMIM] salts to quench intermolecular NOE signals in ROESY NMR experiments [1]. This application is critical for physical chemists modeling the native, solvent-free hydrogen-bonding networks and nanodomains of ionic liquid electrolytes [1].

Nanostructural Profiling of Ionogels using SANS

In the development of photocrosslinked ionogels or polymer electrolytes, [EMIM]Cl-d11 (or its direct derivatives) is employed to provide necessary neutron contrast [2]. By leveraging the vastly different scattering lengths of deuterium, researchers can mask the ionic liquid background to accurately measure the correlation lengths and phase behavior of the polymer matrix [2].

Streamlined Synthesis of Deuterated Electrolyte Libraries

For laboratories requiring multiple deuterated ionic liquids (such as acetates, triflates, or bis(trifluoromethylsulfonyl)imides) for mechanistic studies, [EMIM]Cl-d11 acts as the primary procurement precursor [2]. It undergoes straightforward anion exchange, ensuring consistent cation deuteration across the entire synthesized library [2].

Hydrogen Bond Acceptor Count

1

Exact Mass

157.1301203 Da

Monoisotopic Mass

157.1301203 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

Explore Compound Types